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Introduction
Coclaurine is a pivotal member of the benzylisoquinoline alkaloid family, a class of secondary

metabolites widely distributed in the plant kingdom.[1] It is naturally found in various plant

species, including those from the Annonaceae and Lauraceae families, such as Nelumbo

nucifera and Sarcopetalum harveyanum.[1][2] As a chiral molecule, coclaurine exists as two

enantiomers, (S)-coclaurine and (R)-coclaurine, which can exhibit distinct biological activities.

Structurally, it serves as a key precursor in the biosynthesis of a vast array of more complex

alkaloids, including morphine and codeine.[3] Beyond its biosynthetic significance, coclaurine
itself demonstrates a range of pharmacological effects. It is recognized as a nicotinic

acetylcholine receptor (nAChR) antagonist and has been investigated for its neuroprotective,

antimicrobial, antioxidative, and anti-aging properties.[1][2][4] Recent studies have also

highlighted its potential as an adjuvant in cancer therapy by sensitizing non-small cell lung

carcinoma cells to cisplatin. This guide provides an in-depth overview of the physicochemical

properties, spectral characteristics, relevant experimental protocols, and key signaling

pathways associated with coclaurine.

Physicochemical Properties
The fundamental physical and chemical characteristics of coclaurine are summarized below.

Data for both the common (S)-enantiomer and the (R)-enantiomer are provided where
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available.

Table 1: Physical and Chemical Properties of Coclaurine

Property (S)-Coclaurine (R)-Coclaurine Reference(s)

IUPAC Name

(1S)-1-[(4-

hydroxyphenyl)methyl]

-6-methoxy-1,2,3,4-

tetrahydroisoquinolin-

7-ol

(1R)-1-[(4-

hydroxyphenyl)methyl]

-6-methoxy-1,2,3,4-

tetrahydroisoquinolin-

7-ol

[5]

Synonyms (-)-Coclaurine
(+)-Coclaurine, d-

Coclaurine
[4][5]

CAS Number 486-39-5 2196-60-3 [4][5]

Molecular Formula C₁₇H₁₉NO₃ C₁₇H₁₉NO₃ [1]

Molecular Weight 285.34 g/mol 285.34 g/mol [1][5]

Melting Point 220-221 °C 222-224 °C N/A

Boiling Point 469.9 °C (Predicted) 496.9 °C (Predicted) [1]

Flash Point 254.3 °C 254.3 °C [1]

pKa
10.00 ± 0.15

(Predicted)
Not specified N/A

InChIKey
LVVKXRQZSRUVPY-

HNNXBMFYSA-N

LVVKXRQZSRUVPY-

XFULWGLBSA-N
[6]

Canonical SMILES

COC1=C(C=C2C(--

INVALID-LINK--

CC3=CC=C(C=C3)O)

O)

COC1=C(C=C2C(--

INVALID-LINK--

CC3=CC=C(C=C3)O)

O)

[2][6]

Table 2: Solubility of Coclaurine
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Solvent Solubility Reference(s)

DMSO Soluble N/A

Acetone Soluble N/A

Chloroform Soluble N/A

Dichloromethane Soluble N/A

Water

Low solubility; hydrochloride

salt form exhibits enhanced

water solubility.

[4]

Spectral Characterization
The structural elucidation of coclaurine relies on standard spectroscopic techniques. Below is

a summary of its key spectral features.

Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of

coclaurine. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed

at m/z 286.144.[5] Tandem mass spectrometry (MS/MS) reveals characteristic fragments that

aid in structural confirmation.[7][8]

Table 3: LC-MS/MS Fragmentation Data for Coclaurine ([M+H]⁺ at m/z 286.144)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.medchemexpress.com/plus-coclaurine.html
https://www.benchchem.com/product/b195748?utm_src=pdf-body
https://www.benchchem.com/product/b195748?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Coclaurine
https://www.researchgate.net/figure/Proposed-fragmentation-pathways-for-the-major-product-ions-observed-in-LS-MS-MS-spectra_fig2_338527431
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b195748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor m/z Fragment m/z
Relative
Intensity (%)

Putative
Fragment
Identity

Reference(s)

286.144 107.0492 100.0

[C₇H₇O]⁺ -

Hydroxybenzyl

cation

[5]

286.144 269.1173 33.4
[M+H-NH₃]⁺ -

Loss of ammonia
[5]

286.144 143.0495 16.8 Not specified [5]

286.144 237.0914 9.4 Not specified [5]

286.144 137.0602 9.1 Not specified [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

coclaurine. While full datasets are best viewed graphically, the expected chemical shifts

correspond to its distinct chemical environments.[9][10][11]

¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.5-7.2

ppm) for the protons on the two benzene rings. The methoxy group (-OCH₃) would appear as

a sharp singlet around 3.8 ppm. The various methylene (-CH₂-) and methine (-CH-) protons

of the tetrahydroisoquinoline core would be observed in the aliphatic region (approx. 2.5-4.5

ppm).

¹³C NMR: The spectrum would display 17 distinct carbon signals. Aromatic carbons would

resonate in the downfield region (approx. 110-150 ppm). The methoxy carbon would appear

around 55-60 ppm, and the aliphatic carbons of the isoquinoline ring would be found in the

upfield region (approx. 25-60 ppm).[10]

Infrared (IR) Spectroscopy
The IR spectrum of coclaurine is characterized by absorptions corresponding to its key

functional groups.[12]
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Table 4: Predicted Characteristic IR Absorptions for Coclaurine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H Stretch Phenolic Hydroxyl (-OH)

3100 - 3000 C-H Stretch Aromatic C-H

3000 - 2850 C-H Stretch Aliphatic C-H

1600 - 1450 C=C Stretch Aromatic Ring

1260 - 1000 C-O Stretch Aryl Ether & Phenol

1250 - 1020 C-N Stretch Amine

Experimental Protocols
This section details generalized but robust protocols relevant to the study of coclaurine, from

its extraction to the analysis of its effects on protein expression.

General Protocol for Benzylisoquinoline Alkaloid
Extraction
This protocol describes a standard acid-base extraction method for isolating alkaloids like

coclaurine from dried plant material.[13][14][15][16][17]

Methodology:

Preparation and Defatting: Grind dried plant material to a coarse powder. If the material is

rich in lipids, pre-extract with a non-polar solvent like n-hexane in a Soxhlet apparatus to

remove fats. Discard the hexane extract.[15]

Maceration/Extraction: Moisten the powdered material with an alkaline solution (e.g., 10%

ammonium hydroxide) to convert alkaloidal salts into their free base form. Macerate or

percolate the basified material with an organic solvent (e.g., chloroform or methanol) for

several hours to extract the free alkaloids.[13][17]
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Acidification: Concentrate the organic extract under reduced pressure. Dissolve the resulting

crude extract in a dilute acidic solution (e.g., 5% HCl or H₂SO₄). The alkaloids will form

water-soluble salts, partitioning into the aqueous phase.[13]

Purification: Wash the acidic aqueous solution with a non-polar solvent (e.g., diethyl ether) to

remove neutral impurities, which will remain in the organic phase. Discard the organic wash.

Liberation of Free Base: Carefully make the purified aqueous phase alkaline (pH 9-10) with

ammonium hydroxide. This will precipitate the alkaloid free bases.[13]

Final Extraction: Extract the precipitated alkaloids from the aqueous solution using an

immiscible organic solvent like chloroform.

Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate,

and evaporate the solvent under reduced pressure to yield the purified total alkaloid extract.

Chromatographic Separation: Further separate individual alkaloids from the total extract

using techniques such as column chromatography or High-Performance Liquid

Chromatography (HPLC).[13]
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Caption: Workflow for the general extraction and isolation of coclaurine.
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Protocol for Western Blot Analysis of Protein
Expression
This protocol provides a general workflow for analyzing changes in protein expression (e.g.,

EFHD2) in cultured cells after treatment with coclaurine.[18][19][20][21]

Methodology:

Cell Culture and Treatment: Seed cells (e.g., A549 lung cancer cells) and grow to ~80%

confluency. Treat cells with the desired concentrations of coclaurine (and a vehicle control,

such as DMSO) for a specified time period.

Protein Extraction (Lysis):

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor

cocktails to each dish.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

Protein Quantification: Transfer the supernatant (containing the protein) to a new tube.

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Sample Preparation: Normalize all samples to the same protein concentration with lysis

buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the

proteins.

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20%

gradient gel). Include a molecular weight marker. Run the gel until adequate separation is

achieved.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane via electroblotting.
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Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target protein (e.g., anti-EFHD2), diluted in blocking buffer, overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove

unbound primary antibody.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit

IgG-HRP) for 1 hour at room temperature.

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to

the membrane and capture the signal using a digital imager. The band intensity corresponds

to the level of protein expression.

Analysis: Quantify band intensities using densitometry software. Normalize the target protein

signal to a loading control (e.g., β-actin or GAPDH) to correct for variations in loading.

Biological Activity and Signaling Pathways
Coclaurine is not merely a structural intermediate but an active biomolecule that participates in

several key biological pathways.

Biosynthesis of Coclaurine
Coclaurine is a central intermediate in the biosynthesis of most benzylisoquinoline alkaloids.

The pathway begins with the amino acid L-tyrosine.
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Caption: Simplified biosynthetic pathway leading to and from coclaurine.
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Pharmacological Signaling Pathways
Coclaurine interacts with several cellular signaling pathways, leading to its observed

pharmacological effects.

Coclaurine is a known antagonist of nicotinic acetylcholine receptors.[2][22] This action

contributes to its effects on the central nervous system by modulating neurotransmission.

Recent research has identified coclaurine as an inhibitor of the protein EFHD2 (EF-hand

domain-containing protein D2). Elevated EFHD2 expression is linked to cisplatin resistance in

NSCLC. By inhibiting EFHD2, coclaurine triggers a downstream cascade that sensitizes

cancer cells to chemotherapy.
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Caption: Coclaurine-mediated inhibition of the EFHD2 signaling pathway.
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Coclaurine has also been identified as one of the active components in plant extracts that

modulate the PI3K/Akt signaling pathway. This pathway is fundamental to regulating the cell

cycle, and its modulation is a key mechanism for anti-inflammatory and other therapeutic

effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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